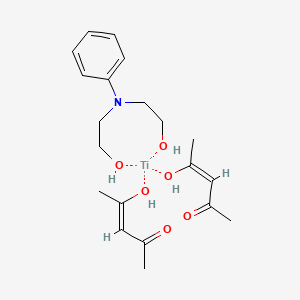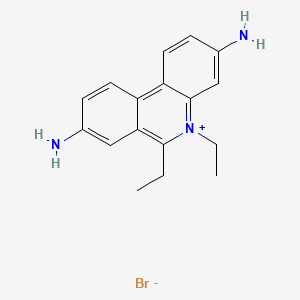
3,8-Diamino-5,6-diethylphenanthridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-5,6-diethylphenanthridinium bromide is a chemical compound known for its applications in molecular biology and biochemistry. It is an intercalating agent, meaning it can insert itself between the base pairs in DNA, which makes it useful for various types of DNA analysis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5,6-diethylphenanthridinium bromide typically involves the reaction of phenanthridine derivatives with ethylating agents under controlled conditions. The process often includes steps such as nitration, reduction, and bromination to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5,6-diethylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic structure of the compound, affecting its intercalating properties.
Reduction: This reaction can be used to modify the compound for specific applications.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while substitution reactions can yield a variety of functionalized phenanthridinium compounds.
Scientific Research Applications
3,8-Diamino-5,6-diethylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for studying the properties of DNA and other nucleic acids.
Biology: It serves as a fluorescent dye for staining DNA in gel electrophoresis and other molecular biology techniques.
Medicine: It is used in research related to genetic disorders and cancer, where its ability to intercalate with DNA is particularly valuable.
Industry: It is employed in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The primary mechanism of action for 3,8-Diamino-5,6-diethylphenanthridinium bromide involves its ability to intercalate between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA, which can inhibit replication and transcription processes. The compound targets the DNA double helix, and its effects are mediated through the stabilization of the DNA-intercalator complex.
Comparison with Similar Compounds
Similar Compounds
Ethidium bromide: Another intercalating agent commonly used in molecular biology.
Acridine orange: A dye that also intercalates with DNA and is used for similar applications.
Propidium iodide: A compound used for staining dead cells in flow cytometry.
Uniqueness
3,8-Diamino-5,6-diethylphenanthridinium bromide is unique due to its specific structural features that allow for efficient intercalation with DNA. Its diethyl groups enhance its binding affinity and specificity compared to other intercalating agents.
Properties
CAS No. |
109641-04-5 |
|---|---|
Molecular Formula |
C17H20BrN3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,6-diethylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C17H19N3.BrH/c1-3-16-15-9-11(18)5-7-13(15)14-8-6-12(19)10-17(14)20(16)4-2;/h5-10,19H,3-4,18H2,1-2H3;1H |
InChI Key |
SNCDNBOAGQYXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CC)N)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


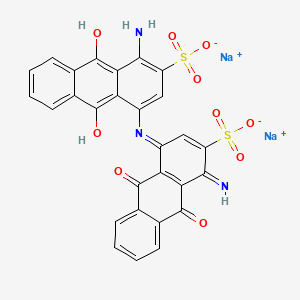
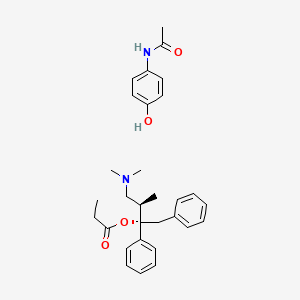
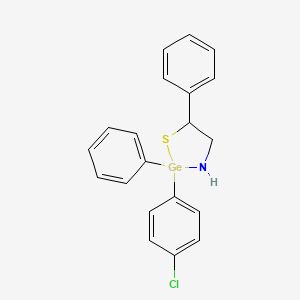

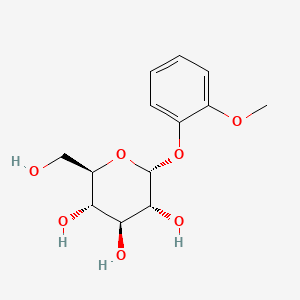

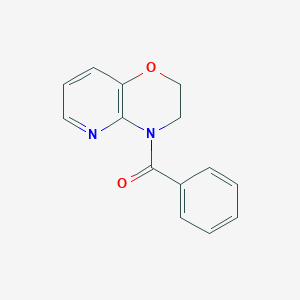
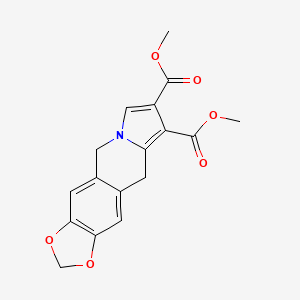
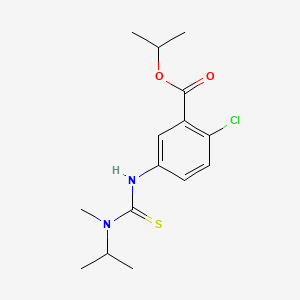

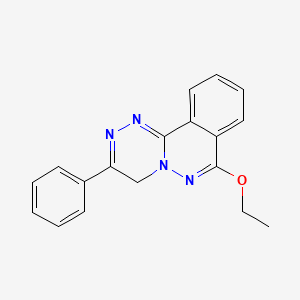
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

